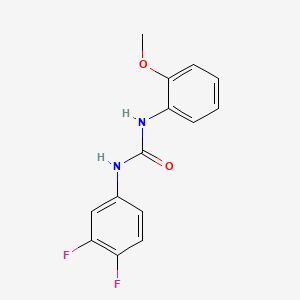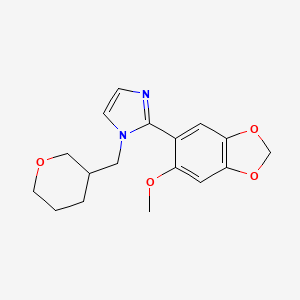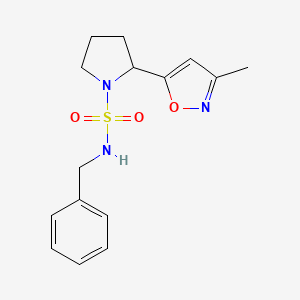![molecular formula C17H25N3OS B5352518 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a small molecule that belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological targets, including neurotransmitter receptors, ion channels, and enzymes.
作用機序
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide exerts its effects by modulating the activity of various biological targets, including neurotransmitter receptors, ion channels, and enzymes. This compound has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of glutamate, an excitatory neurotransmitter. This compound also modulates the activity of the 5-HT receptor and the dopamine receptor, leading to a decrease in the release of serotonin and dopamine, respectively.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects, including analgesia, anxiolysis, and sedation. This compound has been shown to reduce the release of glutamate, serotonin, and dopamine, leading to a decrease in pain perception, anxiety, and arousal. This compound has also been shown to modulate the activity of ion channels, leading to a decrease in neuronal excitability.
実験室実験の利点と制限
The advantages of using 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide in lab experiments include its ability to modulate various biological targets, its small size, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its complex synthesis method, its potential for toxicity, and its limited availability.
将来の方向性
Several future directions for the study of 4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide include the development of more efficient synthesis methods, the identification of new biological targets, and the optimization of its therapeutic potential. This compound has the potential to be a valuable therapeutic agent for the treatment of various neurological disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.
合成法
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide can be synthesized using various methods, including the reaction of cyclopentylmagnesium bromide with 4-(methylthio)benzoyl chloride, followed by the reaction with piperazine-1-carboxylic acid. Another method involves the reaction of 4-(methylthio)benzoyl chloride with piperazine, followed by the reaction with cyclopentylmagnesium bromide. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for the treatment of various neurological disorders. This compound has been shown to modulate the activity of several neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, the 5-hydroxytryptamine (5-HT) receptor, and the dopamine receptor. This compound has also been studied for its potential as an analgesic and anxiolytic agent.
特性
IUPAC Name |
4-cyclopentyl-N-(4-methylsulfanylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-22-16-8-6-14(7-9-16)18-17(21)20-12-10-19(11-13-20)15-4-2-3-5-15/h6-9,15H,2-5,10-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWOWDKAQZUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-but-3-enoyl-2-ethyl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5352445.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)

![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)

![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)

![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-isopropylbenzohydrazide](/img/structure/B5352512.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5352526.png)
![8-methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene hydrochloride](/img/structure/B5352530.png)

![3-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5352550.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5352553.png)
